Access to 1-Chloronorbornane via a Unique AlCl3-Catalyzed Rearrangement
2,2-Dichloronorbornane is the sole dichloro substrate that undergoes a specific AlCl3-catalyzed rearrangement in pentane to yield 1-chloronorbornane, a transformation not observed for other dichloronorbornane isomers. [1]. The reaction with AlCl3 in pentane produces 1-chloronorbornane along with four isomeric dichloronorbornanes, all in comparable yields, while analogous 2,2-dibromonorbornane yields 1-bromonorbornane under AlBr3 catalysis [1].
| Evidence Dimension | Product selectivity in AlCl3-catalyzed rearrangement |
|---|---|
| Target Compound Data | Forms 1-chloronorbornane and four isomeric 1,x-dichloronorbornanes in comparable yields. [1] |
| Comparator Or Baseline | exo-2,3-dichloronorbornane and endo-2,3-dichloronorbornane: No formation of 1-chloronorbornane reported; instead undergo slow dehydrochlorination. [2] |
| Quantified Difference | Qualitative difference in reaction pathway; 1-chloronorbornane formation is exclusive to 2,2-isomer. |
| Conditions | AlCl3 catalyst, pentane solvent, room temperature to 40 h. [1] |
Why This Matters
This rearrangement is the standard laboratory route to 1-chloronorbornane, a precursor to the non-classical 1-norbornyl cation, making 2,2-dichloronorbornane indispensable for physical organic and mechanistic studies.
- [1] Smith, K.; Conley, N.; Hondrogiannis, G.; et al. 'Lewis Acid-Catalyzed Rearrangement of 2,2-Dichloronorbornane to 1-Chloronorbornane.' J. Org. Chem. 2004, 69 (14), 4843–4844. View Source
- [2] Cristol, S. J.; Caple, R. 'Some Chlorine Derivatives of Norbornane (Bicyclo[2.2.1]heptane).' J. Am. Chem. Soc. 1954, 76 (21), 5510–5515. View Source
